N-Cinnamyl-p-toluenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2S |
|---|---|
Molecular Weight |
287.4g/mol |
IUPAC Name |
4-methyl-N-[(E)-3-phenylprop-2-enyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-14-9-11-16(12-10-14)20(18,19)17-13-5-8-15-6-3-2-4-7-15/h2-12,17H,13H2,1H3/b8-5+ |
InChI Key |
CWKHLZHVRLGLBB-VMPITWQZSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC=CC2=CC=CC=C2 |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cinnamyl P Toluenesulfonamide and Analogs
Direct Synthetic Routes to N-Cinnamyl-p-toluenesulfonamide
The formation of the nitrogen-carbon bond in this compound is achieved through several distinct synthetic routes. These include time-honored classical methods and more contemporary transition metal-catalyzed reactions, each offering unique advantages in terms of efficiency, selectivity, and reaction conditions.
Classical Approaches for N-Alkylation of Sulfonamides
The most conventional method for synthesizing N-alkyl sulfonamides, including this compound, is the direct N-alkylation of a primary sulfonamide with an appropriate alkylating agent. This nucleophilic substitution reaction typically involves the deprotonation of p-toluenesulfonamide (B41071) by a base to form a more nucleophilic sulfonamidate anion, which then reacts with a cinnamyl halide (e.g., cinnamyl chloride or bromide).
The general reaction is as follows: p-toluenesulfonamide + Cinnamyl Halide → this compound + Halide Salt
While effective, this method can sometimes require elevated temperatures and extended reaction times, particularly with less reactive aromatic amines. researchgate.net Another classical approach involves the reaction of p-toluenesulfonyl chloride with cinnamylamine (B1233655) in the presence of a base to scavenge the hydrochloric acid byproduct. researchgate.netsci-hub.se A variation of this involves reacting anhydrous p-toluenesulfonamide directly with a primary amine, such as cinnamylamine, in the presence of a solid acid catalyst and a dehydrating agent like a molecular sieve. google.com
Table 1: Classical N-Alkylation Conditions
| Reactants | Catalyst/Base | Solvent | Key Findings |
|---|---|---|---|
| p-Toluenesulfonamide, Cinnamyl Halide | Base (e.g., NaH, K₂CO₃) | DMF, Acetonitrile | Standard nucleophilic substitution. |
| p-Toluenesulfonyl Chloride, Cinnamylamine | Base (e.g., Pyridine, Et₃N) | Dichloromethane | Common method, requires scavenging of HCl. researchgate.netsci-hub.se |
| Anhydrous p-toluenesulfonamide, Primary amine | PIMs supported solid super acid, 5A-type molecular sieve | Dichloromethane | Achieves high conversion and yield under mild conditions with recyclable catalyst. google.com |
Transition Metal-Catalyzed Syntheses
Modern organic synthesis has increasingly turned to transition metal catalysis to forge C-N bonds with greater efficiency and selectivity. These methods often proceed under milder conditions and tolerate a broader range of functional groups compared to classical approaches.
Nickel-catalyzed reactions have emerged as powerful tools for N-allylation. Specifically, Nickel(0) complexes can catalyze the direct N-allylation of p-toluenesulfonamide using allylic alcohols, such as cinnamyl alcohol. researchgate.net This approach is advantageous as it often proceeds under neutral conditions. The reaction mechanism typically involves the formation of a nickel π-allyl complex from the allylic alcohol, followed by nucleophilic attack by the sulfonamide. Additionally, nickel catalysis is employed in transforming alkene-tethered oxime ethers derived from cinnamyl aldehyde into the corresponding cinnamonitriles, showcasing the versatility of nickel in manipulating cinnamyl-based structures. organic-chemistry.org
While not a direct synthesis of this compound, the copper-catalyzed synthesis of ynamides from N-methyl-p-toluenesulfonamide is a crucial methodology for producing important structural analogs. rsc.orgrsc.org Ynamides are versatile synthetic intermediates characterized by a nitrogen atom attached to an alkyne. The copper-catalyzed cross-dehydrogenative coupling (CDC) of terminal alkynes with secondary amides like N-methyl-p-toluenesulfonamide provides an efficient route to these compounds. rsc.orgrsc.org The reaction is typically performed using a copper(II) salt, such as Cu(OTf)₂, in the presence of a ligand and an oxygen atmosphere at room temperature. rsc.orgrsc.org This method has been shown to be effective for a range of terminal alkynes, affording the desired ynamides in moderate to good yields. rsc.org Another established method involves the copper-catalyzed cross-coupling of amides with alkynyl bromides, using catalysts like CuSO₄·5H₂O with 1,10-phenanthroline, which is considered more environmentally friendly than using copper cyanide or copper halides. researchgate.net
Table 2: Copper-Catalyzed Ynamide Synthesis from N-Methyl-p-toluenesulfonamide
| Alkyne | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | Cu(OTf)₂, 1-methylbenzimidazole, 3 Å molecular sieves | Toluene, O₂, Room Temp, 20h | 93% | rsc.org |
| para-substituted aryl alkynes | Cu(OTf)₂, 1-methylbenzimidazole, 3 Å molecular sieves | Toluene, O₂, Room Temp | 80-93% | rsc.org |
| ortho/meta-substituted aryl alkynes | Cu(OTf)₂, 1-methylbenzimidazole, 3 Å molecular sieves | Toluene, O₂, Room Temp | 57-69% | rsc.org |
| Alkynyl Bromides | CuSO₄·5H₂O, 1,10-phenanthroline | Not specified | General entry to ynamides | researchgate.net |
Green Chemistry Principles in Sulfonamide Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this translates to using less hazardous solvents, developing reusable catalysts, and designing more atom-economical reactions. sci-hub.se
Recent advancements include:
Solvent-free Mechanosynthesis : A one-pot, solvent-free mechanochemical process using a ball mill has been developed for sulfonamide synthesis. This method utilizes solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination, resulting in a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based methods. rsc.org
Aqueous Reaction Media : The use of water as a solvent is a cornerstone of green chemistry. Facile and environmentally benign methods for sulfonamide synthesis have been developed at room temperature using water as the solvent, often with a simple base like sodium carbonate to act as an HCl scavenger. sci-hub.se
Reusable Catalysts : Magnetite-immobilized nano-Ruthenium catalysts have been used for the direct coupling of sulfonamides and alcohols. This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct. The magnetic properties of the catalyst allow for its easy separation and reuse. acs.org
Synthesis of Chemically Modified this compound Derivatives
The core structure of this compound can be chemically modified to produce a variety of derivatives with different properties and applications. These syntheses often use the parent compound or its immediate precursors as starting materials.
Synthesis of Cinnamic Acyl Sulfonamide Derivatives : These derivatives are synthesized by reacting a sulfonamide with a substituted cinnamic acid. The coupling is typically facilitated by a condensing reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
Use in Mannich Reactions : The imine analog, N-cinnamylidene-p-toluenesulfonamide, serves as a key electrophile in Mannich reactions. For instance, its reaction with an (R)-tert-butanesulfinamide-metalloenamine affords a 1,2-addition product, enabling the sequential creation of multiple chiral carbon centers for the synthesis of complex diamines. nih.gov
Aziridination Reactions : Derivatives such as N,N-dihalo-p-toluenesulfonamides (e.g., TsNCl₂ and TsNBr₂) are used as nitrogen sources for the aziridination of cinnamates and chalcones. mdpi.com The reaction with TsNCl₂ often proceeds through a two-step addition-cyclization mechanism, while the reaction with TsNBr₂ is reported to occur via a one-step nitrene transfer. mdpi.com This leads to the formation of 3-arylaziridine-2-carboxylic acid derivatives, which are valuable synthetic building blocks.
Aminohalogenation and Hydroamination Reactions Involving Cinnamic Moieties
Aminohalogenation and hydroamination reactions represent direct and atom-economical methods for the synthesis of this compound and its derivatives. These reactions involve the addition of a nitrogen and a halogen or a nitrogen and a hydrogen atom across the double bond of a cinnamic precursor.
Aminohalogenation
The aminohalogenation of cinnamic esters using N,N-dichloro-p-toluenesulfonamide (TsNCl₂) is a well-established method for the synthesis of vicinal haloamine derivatives, which are precursors to N-cinnamyl sulfonamides. dicp.ac.cnorganic-chemistry.org This reaction is often catalyzed by transition metals, such as copper(II) triflate (Cu(OTf)₂) or zinc chloride (ZnCl₂), and proceeds with high regio- and stereoselectivity. dicp.ac.cnorganic-chemistry.org The reaction typically occurs in acetonitrile, and the resulting chloroamine can be subsequently converted to the desired N-cinnamyl sulfonamide. A one-pot method for the synthesis of α,β-differentiated diamino esters from cinnamate (B1238496) esters has been developed, which proceeds through a copper-catalyzed aminohalogenation followed by aziridination and nucleophilic ring-opening. beilstein-journals.orgd-nb.info This method demonstrates the versatility of the aminohalogenation products as synthetic intermediates.
Hypervalent iodine(III) reagents, such as PhI(OAc)₂, have also been used to catalyze the regio- and diastereoselective aminochlorination of electron-deficient olefins, including those derived from cinnamic acid. nih.govfrontiersin.org These reactions often show good functional group tolerance. nih.gov
Table 1: Aminohalogenation of Substituted Cinnamic Esters with TsNCl₂
| Entry | Cinnamic Ester (Ar) | Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
|---|---|---|---|---|---|
| 1 | C₆H₅ | Cu(OTf)₂ | 79 | >99:1 | beilstein-journals.org |
| 2 | 4-FC₆H₄ | Cu(OTf)₂ | 85 | >99:1 | beilstein-journals.org |
| 3 | 4-ClC₆H₄ | Cu(OTf)₂ | 82 | >99:1 | beilstein-journals.org |
| 4 | 4-BrC₆H₄ | Cu(OTf)₂ | 80 | >99:1 | beilstein-journals.org |
| 5 | 4-MeOC₆H₄ | Cu(OTf)₂ | 75 | >99:1 | beilstein-journals.org |
| 6 | 2-ClC₆H₄ | Cu(OTf)₂ | 72 | >99:1 | beilstein-journals.org |
| 7 | 1-Naphthyl | Cu(OTf)₂ | 64 | >99:1 | beilstein-journals.org |
| 8 | C₆H₅ (R=Et) | Cu(OTf)₂ | 70 | >99:1 | beilstein-journals.org |
| 9 | 3,4-diClC₆H₃ | Cu(OTf)₂ | 53 | >99:1 | beilstein-journals.org |
| 10 | 4-CF₃C₆H₄ | Cu(OTf)₂ | 68 | >99:1 | beilstein-journals.org |
| 11 | C₆H₅ | PhI(OAc)₂ | 83 | 8:1 | nih.gov |
| 12 | 4-MeC₆H₄ | PhI(OAc)₂ | 75 | 8:1 | nih.gov |
| 13 | 4-FC₆H₄ | PhI(OAc)₂ | 65 | 9:1 | nih.gov |
| 14 | 4-ClC₆H₄ | PhI(OAc)₂ | 71 | 9:1 | nih.gov |
| 15 | 4-BrC₆H₄ | PhI(OAc)₂ | 68 | 9:1 | nih.gov |
Hydroamination
Hydroamination offers a more direct route to N-cinnamyl sulfonamides by the addition of the N-H bond of p-toluenesulfonamide across the double bond of a cinnamyl derivative. The hydroamination of cinnamyl alcohol can be achieved using lithium amides. researchgate.net More recently, catalytic methods have been developed. For instance, a manganese PNP-pincer complex has been shown to catalyze the formal hydroamination of allylic alcohols, including cinnamyl alcohol, with various amines, although the direct use of p-toluenesulfonamide was not explicitly detailed in this context. nih.gov Another study describes the hydroamination of cinnamyl alcohol with various amines, with cyclic secondary amines and aliphatic primary amines giving good yields. chinesechemsoc.org
Table 2: Hydroamination of Cinnamyl Alcohol and Analogs
| Entry | Amine | Product Yield (%) | Reference |
|---|---|---|---|
| 1 | Pyrrolidine | 75 | chinesechemsoc.org |
| 2 | Piperidine | 80 | chinesechemsoc.org |
| 3 | Morpholine | 70 | chinesechemsoc.org |
| 4 | n-Butylamine | 65 | chinesechemsoc.org |
| 5 | Diethylamine | Low | chinesechemsoc.org |
| 6 | Benzylamine | Low | chinesechemsoc.org |
| 7 | N-Methylbenzylamine | Low | chinesechemsoc.org |
| 8 | 1-Phenylpiperazine | 30 | nih.gov |
Stereoselective and Regioselective Preparations of Chiral Sulfonamide Adducts
The synthesis of chiral this compound adducts with high stereoselectivity is of great interest for applications in asymmetric synthesis and medicinal chemistry. Methodologies have been developed to control both the diastereoselectivity and enantioselectivity of the addition to the cinnamic system.
A modular synthesis of bis-α-chiral amines has been reported using Ellman's sulfinamide for sequential S-to-C chirality induction and transfer. This approach involves a Mannich reaction of a chiral metalloenamine with N-cinnamylidene-p-toluenesulfonamide, affording a 1,2-addition adduct with high diastereoselectivity. Subsequent reduction of the resulting imine can lead to either syn- or anti-1,3-diamines depending on the reducing agent used.
Palladium-catalyzed enantioselective N-allylation of N-(2-alkynylphenyl)sulfonamides has been shown to produce N-C axially chiral sulfonamides with good enantioselectivity (up to 92% ee). nih.gov While not directly involving a cinnamyl group, this methodology demonstrates the potential for creating axial chirality in related sulfonamide structures.
Table 3: Enantioselective Synthesis of Chiral Sulfonamide Adducts
| Entry | Substrate | Chiral Catalyst/Auxiliary | Product | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | N-(2-Phenylethynyl-6-methylphenyl)-p-toluenesulfonamide | (S,S)-Trost ligand-Pd | N-Allyl-N-(2-phenylethynyl-6-methylphenyl)-p-toluenesulfonamide | 88 | nih.gov |
| 2 | N-(2-(4-Methoxyphenylethynyl)-6-methylphenyl)-p-toluenesulfonamide | (S,S)-Trost ligand-Pd | N-Allyl-N-(2-(4-methoxyphenylethynyl)-6-methylphenyl)-p-toluenesulfonamide | 85 | nih.gov |
| 3 | N-(2-(4-Nitrophenylethynyl)-6-methylphenyl)-p-toluenesulfonamide | (S,S)-Trost ligand-Pd | N-Allyl-N-(2-(4-nitrophenylethynyl)-6-methylphenyl)-p-toluenesulfonamide | 89 | nih.gov |
| 4 | N-(2-(4-Chlorophenylethynyl)-6-methylphenyl)-p-toluenesulfonamide | (S,S)-Trost ligand-Pd | N-Allyl-N-(2-(4-chlorophenylethynyl)-6-methylphenyl)-p-toluenesulfonamide | 92 | nih.gov |
| 5 | N-Cinnamyl aniline | Chiral Sulfide C4 | 3-Chloro-4-phenyl-tetrahydroquinoline | 96 | chinesechemsoc.org |
Derivatization at the Sulfonamide Nitrogen (N-Alkylation, N-Arylation)
Modification of the sulfonamide nitrogen through N-alkylation and N-arylation provides a powerful tool for the synthesis of a diverse range of this compound analogs.
N-Alkylation
The direct N-alkylation of p-toluenesulfonamide with alcohols, including benzylic alcohols which are structurally related to cinnamyl alcohol, has been achieved using various catalytic systems. An iron(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols has been reported to proceed in high yields. ionike.com This "borrowing hydrogen" methodology offers an environmentally friendly alternative to the use of alkyl halides. Another approach utilizes fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to promote the direct substitution of allylic alcohols with nucleophiles, including p-toluenesulfonamide, to afford the corresponding N-allylic sulfonamides in good yields. acs.org
Table 4: N-Alkylation of p-Toluenesulfonamide with Alcohols
| Entry | Alcohol | Catalyst/Promoter | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzyl alcohol | FeCl₂ | N-Benzyl-p-toluenesulfonamide | 98 | ionike.com |
| 2 | 4-Methylbenzyl alcohol | FeCl₂ | N-(4-Methylbenzyl)-p-toluenesulfonamide | 95 | ionike.com |
| 3 | 4-Methoxybenzyl alcohol | FeCl₂ | N-(4-Methoxybenzyl)-p-toluenesulfonamide | 96 | ionike.com |
| 4 | 4-Chlorobenzyl alcohol | FeCl₂ | N-(4-Chlorobenzyl)-p-toluenesulfonamide | 92 | ionike.com |
| 5 | Cinnamyl alcohol | HFIP | This compound | 99 | acs.org |
| 6 | 1-Phenyl-2-propen-1-ol | HFIP | N-(1-Phenylallyl)-p-toluenesulfonamide | 85 | acs.org |
N-Arylation
The synthesis of N-aryl-N-cinnamyl-p-toluenesulfonamides can be achieved through N-arylation reactions. Copper-catalyzed N-arylation of p-toluenesulfonamide with aryl halides has been reported. researchgate.net For instance, the reaction of p-toluenesulfonamide with various aryl iodides in the presence of a copper(I) iodide catalyst provides the corresponding N-arylsulfonamides in good to excellent yields. researchgate.net While direct N-arylation of this compound is less commonly reported, the arylation of p-toluenesulfonamide followed by cinnamylation, or vice versa, represents a viable synthetic route.
Table 5: CuI-Catalyzed N-Arylation of p-Toluenesulfonamide with Aryl Halides
| Entry | Aryl Halide | Yield (%) | Reference |
|---|---|---|---|
| 1 | Iodobenzene | 91 | researchgate.net |
| 2 | 1-Iodo-2-methoxybenzene | 72 | researchgate.net |
| 3 | 1-Chloro-2-iodobenzene | 85 | researchgate.net |
| 4 | 1-Iodo-4-methylbenzene | 88 | researchgate.net |
| 5 | 1-Iodo-4-methoxybenzene | 85 | researchgate.net |
| 6 | 1-Iodo-4-nitrobenzene | 78 | researchgate.net |
| 7 | 2-Iodothiophene | 82 | researchgate.net |
Condensation Reactions with Aldehydes and Ketones
The condensation of p-toluenesulfonamide with aldehydes and ketones, such as cinnamaldehyde (B126680), provides a straightforward route to N-sulfonylimines (also known as N-tosylimines). These imines are versatile intermediates that can be subsequently reduced to afford this compound and its analogs.
The direct condensation of p-toluenesulfonamide with various aldehydes, including aromatic and α,β-unsaturated aldehydes, can be catalyzed by solid superacids like ZrO₂/S₂O₈²⁻ under microwave irradiation, leading to high yields of the corresponding N-sulfonylimines in a short reaction time. researchgate.net Another method involves the use of TiCl₄ in combination with either Ti(O-iPr)₄ or Et₃N to promote the condensation of p-toluenesulfonamide with diaryl ketones.
The resulting N-cinnamylidene-p-toluenesulfonamide can then be reduced to this compound. Various reducing agents can be employed for this transformation, and the choice of reagent can influence the stereochemical outcome if a chiral center is present in the molecule.
Table 6: Synthesis of N-Sulfonylimines from Aldehydes and p-Toluenesulfonamide
| Entry | Aldehyde | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzaldehyde | ZrO₂/S₂O₈²⁻, MW | 96 | researchgate.net |
| 2 | 4-Chlorobenzaldehyde | ZrO₂/S₂O₈²⁻, MW | 98 | researchgate.net |
| 3 | 4-Methoxybenzaldehyde | ZrO₂/S₂O₈²⁻, MW | 95 | researchgate.net |
| 4 | Cinnamaldehyde | ZrO₂/S₂O₈²⁻, MW | 94 | researchgate.net |
| 5 | 2-Naphthaldehyde | ZrO₂/S₂O₈²⁻, MW | 92 | researchgate.net |
| 6 | Furfural | ZrO₂/S₂O₈²⁻, MW | 90 | researchgate.net |
Mechanistic Investigations of Chemical Transformations
Reaction Pathways in N-Cinnamyl-p-toluenesulfonamide Synthesis and Derivatization
The synthesis of this compound typically proceeds through the nucleophilic substitution of a cinnamyl halide or the reductive amination of cinnamaldehyde (B126680) with p-toluenesulfonamide (B41071). The derivatization of the parent compound can involve modifications at the double bond of the cinnamyl group or transformations of the sulfonamide moiety.
Role of Catalysts and Ligands
The choice of catalyst and associated ligands is pivotal in directing the efficiency and selectivity of this compound synthesis. In the context of forming N-alkyl p-toluenesulfonamides, solid super acid catalysts supported on polymers of intrinsic microporosity (PIMs) have demonstrated efficacy. These catalysts, such as those bearing SO₄²⁻, Cl⁻, or S₂O₈²⁻ functionalities, facilitate the reaction between anhydrous p-toluenesulfonamide and a primary amine. The microporous structure of the PIM support enhances catalyst activity and allows for easier recycling. For the synthesis of related N-tosyl imines, Lewis acids like titanium tetrachloride (TiCl₄) are employed in the presence of a base such as triethylamine.
Palladium-catalyzed reactions represent another significant avenue for the synthesis of cinnamyl-containing compounds. While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the reviewed literature, analogous allylic amination reactions are well-established. In these reactions, a palladium(0) catalyst, often supported by phosphine (B1218219) ligands, activates a cinnamyl electrophile to form a π-allyl palladium intermediate, which is then attacked by the sulfonamide nucleophile. The nature of the ligand can influence the regioselectivity and stereoselectivity of the nucleophilic attack.
| Catalyst/Reagent | Reactants | Product Type | Reference |
| PIMs-supported solid super acid | Anhydrous p-toluenesulfonamide, Primary amine | N-alkyl p-toluenesulfonamide | CN106565549A |
| TiCl₄, Triethylamine | Keto ester, p-toluenesulfonamide | N-Tosyl imine | |
| Palladium(0) with phosphine ligands | Cinnamyl electrophile, p-toluenesulfonamide | This compound (analogous) |
Identification and Characterization of Reaction Intermediates (e.g., Iminium Ions, Chloronium Ions, Radicals)
The reaction between cinnamaldehyde and p-toluenesulfonamide under acidic conditions or in the presence of a Lewis acid is proposed to proceed through an iminium ion intermediate. The acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nitrogen of the sulfonamide. Subsequent dehydration leads to the formation of a resonance-stabilized N-tosyl iminium ion. This electrophilic intermediate is then the target of nucleophilic attack, for instance by a hydride source in a reductive amination, to yield the final this compound product. The generation of iminium ions from cyclic tertiary amines has been identified in metabolic pathways, leading to the formation of stable cyano adducts in the presence of potassium cyanide, a method used to trap these reactive intermediates. nih.gov
In derivatization reactions involving the double bond of the cinnamyl moiety, other reactive intermediates can be formed. For example, the reaction with an electrophilic halogen source could proceed through a cyclic chloronium or bromonium ion intermediate, leading to the formation of halo-substituted derivatives. While not specifically detailed for this compound in the available literature, this is a well-established mechanism in alkene chemistry.
Kinetic and Thermodynamic Aspects of Relevant Reactions
Thermodynamic studies on the parent compound, p-toluenesulfonamide, have focused on its solubility and dissolution in various solvents. The dissolution process is generally endothermic and entropy-driven. researchgate.netuc.cl The Gibbs energy of dissolution is negative, indicating a spontaneous process. researchgate.netuc.cl This information is crucial for optimizing reaction conditions and purification processes. For instance, the mole fraction solubility of p-toluenesulfonamide increases with temperature in a range of solvents. researchgate.netuc.cl
Thermodynamic Parameters for the Dissolution of p-Toluenesulfonamide researchgate.netuc.cl
| Solvent | Gibbs Energy (ΔdisG) | Molar Enthalpy (ΔdisH) | Molar Entropy (ΔdisS) |
| Methanol | Negative | Positive | Positive |
| Ethanol | Negative | Positive | Positive |
| Acetone | Negative | Positive | Positive |
| Ethyl Acetate | Negative | Positive | Positive |
| Dichloromethane | Negative | Positive | Positive |
Note: The table indicates the qualitative nature of the thermodynamic parameters.
Stereochemical Outcomes and Diastereoselective Control
The stereochemistry of reactions involving the cinnamyl group is a critical aspect, particularly in the synthesis of chiral derivatives. The double bond in this compound can exist as either the E or Z isomer, and reactions at this site can lead to the formation of new stereocenters.
Diastereoselective control in reactions of N-tosyl imines, which are key intermediates in the synthesis of this compound derivatives, has been demonstrated. For example, the Mukaiyama-Michael addition of silyl (B83357) ketene (B1206846) acetals to N-tosyl α,β-dehydroamino esters can proceed with high diastereoselectivity. The stereochemical outcome is influenced by the geometry of the enolate, the nature of the catalyst, and the reaction conditions.
While specific studies on the diastereoselective control in the synthesis or derivatization of this compound are limited in the reviewed literature, the principles established for related systems are applicable. The use of chiral catalysts or auxiliaries can be envisioned to induce facial selectivity in nucleophilic additions to the iminium intermediate or the double bond, leading to the preferential formation of one diastereomer.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Cinnamyl-p-toluenesulfonamide Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. thermofisher.com For this compound, ¹H NMR spectroscopy provides precise information about the chemical environment, connectivity, and number of different types of protons.
Research findings have detailed the ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). researchgate.net The spectrum reveals distinct signals for the methyl group on the toluenesulfonyl moiety, the methylene (B1212753) protons adjacent to the nitrogen, the olefinic protons of the cinnamyl group, and the protons on the two aromatic rings. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), the splitting patterns (e.g., singlet, doublet, multiplet), and the coupling constants (J), measured in Hertz (Hz), allow for the precise assignment of each proton in the structure. researchgate.net
Interactive Table: ¹H NMR Spectral Data for this compound in CDCl₃ researchgate.net
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 2.42 | s | - | 3H | -CH₃ (Tolyl) |
| 3.75 | d | 6.2 Hz | 2H | -CH₂- |
| 4.80 | t | 6.2 Hz | 1H | -NH- |
| 6.09 | dt | 15.8, 6.2 Hz | 1H | =CH-CH₂ |
| 6.29 | d | 15.8 Hz | 1H | Ph-CH= |
| 7.20-7.35 | m | - | 7H | Aromatic (Cinnamyl + Tolyl) |
| 7.74 | d | 8.2 Hz | 2H | Aromatic (Tolyl, ortho to SO₂) |
Note: s = singlet, d = doublet, t = triplet, dt = doublet of triplets, m = multiplet.
While specific ¹³C NMR data is not detailed in the provided search results, this technique is complementary to ¹H NMR. It would show distinct signals for each unique carbon atom, including the methyl carbon, the aliphatic methylene carbon, the olefinic carbons, and the various aromatic carbons, further confirming the molecular structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.comupi.edu
The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the key functional groups. The sulfonamide group (SO₂N) gives rise to characteristic strong asymmetric and symmetric stretching vibrations. nih.gov Other significant absorptions include the N-H stretch, C-H stretches for both aromatic and aliphatic/olefinic protons, the C=C stretch of the alkene and aromatic rings, and the C-N stretch.
Interactive Table: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 3100-3000 | C-H Stretch | Aromatic & Olefinic |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |
| ~1645 | C=C Stretch | Alkene (-CH=CH-) |
| ~1598 | C=C Stretch | Aromatic Ring |
| 1350-1320 | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) |
| 1170-1150 | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) |
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and S-C bonds, which often show weak absorptions in the IR spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net For this compound (C₁₆H₁₇NO₂S), the calculated molecular weight is approximately 287.10 g/mol .
Upon ionization, typically by electron impact (EI), the molecule fragments in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragments for this compound would arise from the cleavage of the bonds around the sulfonamide core.
Interactive Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Ion Structure | Name/Description |
| 287 | [C₁₆H₁₇NO₂S]⁺ | Molecular Ion (M⁺) |
| 155 | [C₇H₇SO₂]⁺ | p-Toluenesulfonyl cation |
| 117 | [C₉H₉]⁺ | Cinnamyl cation |
| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (from tolyl group) |
The presence of these characteristic fragments, particularly the p-toluenesulfonyl cation at m/z 155 and the tropylium ion at m/z 91, is a strong indicator of the p-toluenesulfonamide (B41071) structure. nih.gov
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.
This compound possesses two main chromophores: the p-tolyl group and the cinnamyl group. The cinnamyl group, with its phenyl ring conjugated to a carbon-carbon double bond, is expected to dominate the UV-Vis spectrum. This extended conjugation results in π → π* electronic transitions that absorb strongly in the UV region. Compared to a simple benzene (B151609) ring or the parent p-toluenesulfonamide, the absorption maximum (λ_max) for this compound is shifted to a longer wavelength (a bathochromic shift) due to this extended π-system. The parent p-toluenesulfonamide shows a maximum absorption at around 224 nm. nih.gov The cinnamyl moiety will likely shift this absorption significantly.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. rigaku.comuhu-ciqso.es This technique provides precise atomic coordinates, from which it is possible to determine bond lengths, bond angles, and torsional angles with very high precision. uhu-ciqso.es
A successful SC-XRD analysis of this compound would yield a complete picture of its solid-state conformation and its packing in the crystal lattice. nih.gov The analysis would reveal the geometry around the sulfur atom (typically tetrahedral) and the planarity of the aromatic rings. Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds involving the sulfonamide N-H proton and one of the sulfonyl oxygen atoms (N-H···O), as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Interactive Table: Crystallographic Data Obtainable from SC-XRD Analysis
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsional Angles (°) | Conformation of the molecule |
| Intermolecular Interactions | e.g., Hydrogen bonds, π-π stacking |
Computational and Theoretical Chemistry of N Cinnamyl P Toluenesulfonamide
Density Functional Theory (DFT) Calculations and Molecular Modeling
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the geometry, energy, and other molecular properties of compounds like N-Cinnamyl-p-toluenesulfonamide.
Molecular modeling studies using DFT allow for the optimization of the molecule's three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles. For instance, DFT calculations have been successfully applied to interpret the reactivity and role of unsaturated substituents in compounds structurally related to this compound, such as in copper-catalyzed hydroamination reactions. thieme-connect.de In such studies, a specific functional (e.g., M06-2X) and basis set (e.g., 6-31G**) are chosen to perform the calculations, which can be carried out without accounting for solvation, depending on the reaction conditions. nih.gov
The process typically involves:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Calculations: Confirming that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
Analysis of Molecular Properties: Using the optimized geometry to calculate various electronic and thermodynamic properties.
Studies on analogous cinnamic acyl sulfonamide derivatives have utilized DFT for molecular docking simulations to understand their binding modes with biological targets, such as tubulin. researchgate.net Similarly, DFT has been used to optimize ligand structures for docking studies in the investigation of new inhibitors for enzymes like acetylcholinesterase. mdpi.com These examples underscore the utility of DFT in building accurate molecular models to predict and understand chemical and biological activity.
Analysis of Electronic Structure and Frontier Orbitals (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scirp.org
HOMO: This orbital acts as an electron donor. A higher HOMO energy corresponds to a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This charge transfer is responsible for the bioactivity in many molecules. scirp.org
For this compound, the presence of conjugated π-systems in both the cinnamyl and p-toluenesulfonyl moieties significantly influences its frontier orbitals. The HOMO is expected to be distributed over the electron-rich aromatic rings and the C=C double bond, while the LUMO is likely centered on the electron-accepting sulfonamide group and the conjugated system. The energy gap determines the wavelength of light the molecule absorbs in UV-visible spectroscopy, often corresponding to π - π* transitions within the extended conjugated system. libretexts.org Theoretical calculations on similar molecules have shown that the HOMO-LUMO gap is a key indicator of chemical activity. scirp.org
Table 1: Conceptual Significance of Frontier Orbitals
| Orbital/Concept | Definition | Chemical Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap indicates higher reactivity, lower kinetic stability, and longer wavelength of light absorption. scirp.orglibretexts.org |
Prediction of Chemical Reactivity Descriptors (Hardness, Electrophilicity, Nucleophilicity)
From the energies of the frontier orbitals (EHOMO and ELUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors are central to Conceptual DFT and help in predicting how a molecule will interact with other reagents. chalcogen.ro
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." scirp.org
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Nucleophilicity: While not as commonly defined by a single global descriptor, it is related to the HOMO energy and the molecule's ability to donate electrons. The p-toluenesulfonamide (B41071) group is known to be a versatile nucleophile in various chemical reactions. chemicalbook.com
These descriptors provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle, which predicts the favorability of a reaction.
Table 2: Chemical Reactivity Descriptors Derived from Frontier Orbitals
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. A large value implies high stability and low reactivity. scirp.org |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity. |
The presence of both a nucleophilic sulfonamide group and an electrophilic cinnamyl moiety gives this compound a versatile chemical character. chemicalbook.comatamanchemicals.com
Quantitative Structure-Activity Relationship (QSAR) Theoretical Studies on Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These studies are invaluable in drug design and materials science for predicting the properties of new, unsynthesized molecules. While specific QSAR studies on this compound are not widely documented, numerous studies on analogous compounds, such as cinnamic acid derivatives and other sulfonamides, provide significant insights. researchgate.netalquds.edu
QSAR analyses on cinnamic acid derivatives have successfully modeled their activity as epidermal growth factor receptor (EGFR) inhibitors, antimalarial agents, and anticancer compounds. alquds.eduasianpubs.orgjksus.org These studies often reveal that electronic properties, quantum-chemical parameters (like ionization potential), and 3D structural descriptors are key factors governing the compounds' activity. alquds.edunih.gov
Table 3: Examples of QSAR Studies on Analogous Compounds
| Compound Series | Biological Activity | Key Descriptors/Findings | Statistical Method |
| Cinnamic Acid Analogues | EGFR Inhibition | Electronic properties were found to be the governing factors of activity. alquds.edu | Multiple Linear Regression (MLR) |
| Cinnamic Acid Derivatives | Antimalarial | van der Waals energy, LUMO energy, and principal moment of inertia were significant. asianpubs.org | 3D-QSAR |
| Cinnamic Acid Phenethyl Esters | Anticancer (Tumor-Specificity) | Shape, size, and ionization potential correlated with activity. nih.gov | QSAR |
| 4-Alkoxy Cinnamic Analogues | Anticancer | 3D descriptors such as Radial Distribution Function (RDF) and Eigenvalue descriptors (E2m) were influential. jksus.org | Genetic Algorithm-Multiple Linear Regression (GA-MLR) |
| Cinnamic Acyl Sulfonamides | Antitubulin Agents | Structure-activity relationship (SAR) studies showed that electron-withdrawing groups could enhance activity. researchgate.net | Molecular Docking & SAR |
These studies on analogous compounds demonstrate that computational approaches can effectively model and predict the biological activities of molecules containing cinnamic and sulfonamide scaffolds. The insights gained can guide the synthesis of novel this compound derivatives with potentially enhanced properties.
Applications in Advanced Organic Synthesis and Materials Science
Potential in Functional Materials Science
Polymer Chemistry Applications (from general sulfonamide context)
While specific applications of N-Cinnamyl-p-toluenesulfonamide in polymer chemistry are not extensively documented, the broader class of sulfonamides plays a significant role in the development of advanced polymers. The sulfonamide group can be incorporated into polymer backbones or as functional side groups, imparting unique properties to the resulting materials.
Polysulfonamides, synthesized from the condensation of disulfonyl chlorides and diamines, are known for their thermal stability and excellent resistance to acid and base hydrolysis. itu.edu.tr A key feature of polysulfonamides is the reactive hydrogen on the sulfonamide group, which allows for chemical modifications such as N-alkylation, enabling the tuning of polymer properties. itu.edu.tr
Modern polymerization techniques have been employed to create well-defined sulfonamide-containing polymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to synthesize polymers with primary benzene (B151609) sulfonamide groups, leading to pH-responsive block copolymers with potential biomedical applications. rsc.org Another approach involves the ring-opening copolymerization (ROCOP) of N-sulfonyl aziridines with cyclic thioanhydrides, which yields well-defined poly(thioester sulfonamide)s. nih.gov This method allows for the creation of novel block copolymers by combining it with the ROCOP of N-sulfonyl aziridines and cyclic anhydrides. nih.gov
Furthermore, sulfonamide-functionalized polymers can be designed for specific applications. For example, polymers incorporating perfluoroalkane chains and sulfonamide groups exhibit hydrophobicity and potential antimicrobial activity, making them suitable for biomedical devices and surface modifications. ontosight.ai The functionalization of polymers like poly(styrene oxide) with sulfonamide groups allows for post-polymerization modifications, generating new reactive sites and altering the polymer's thermal and physical properties. rsc.org
Mechanistic Studies of Preclinical Biological Activities
Anticancer Activity Mechanisms of Cinnamyl-Sulfonamide Derivatives
Studies on derivatives and closely related analogs, such as para-toluenesulfonamide (PTS), have demonstrated a range of anticancer activities targeting key cellular processes from cell cycle progression to the induction of programmed cell death.
Cinnamyl-sulfonamide derivatives have been shown to exert antiproliferative effects by intervening in the cell cycle. The closely related compound, para-toluenesulfonamide (PTS), was found to inhibit the proliferation of castration-resistant prostate cancer (CRPC) cell lines, PC-3 and DU-145. frontiersin.org This inhibition is achieved through inducing a G1 phase arrest of the cell cycle. sciforum.netfrontiersin.org
Notably, this G1 arrest mechanism appears to be independent of the tumor suppressor proteins p21 and p27. frontiersin.org Instead, the arrest is characterized by the downregulation of cyclin D1 and the subsequent inhibition of Retinoblastoma (Rb) protein phosphorylation. frontiersin.org The PI3K/Akt/mTOR/p70S6K signaling pathway is a critical regulator of the G1 phase, and its inhibition by these compounds contributes to the cell cycle arrest. nih.gov
Table 1: Effect of Para-Toluenesulfonamide (PTS) on Prostate Cancer Cell Proliferation
| Cell Line | Compound | Effect | Key Molecular Changes |
| PC-3 | Para-Toluenesulfonamide (PTS) | Concentration-dependent inhibition of proliferation | G1 phase arrest; Cyclin D1 down-regulation; Inhibited Rb phosphorylation |
| DU-145 | Para-Toluenesulfonamide (PTS) | Concentration-dependent inhibition of proliferation | G1 phase arrest; Cyclin D1 down-regulation; Inhibited Rb phosphorylation |
| Data sourced from studies on castration-resistant prostate cancer cells. frontiersin.org |
The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer effects of these compounds. Cinnamaldehyde (B126680), a precursor component, is known to induce apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial permeability transition and the release of cytochrome c. nih.govpeerj.com
This mitochondrial-centric mechanism is also observed with sulfonamide derivatives. Para-toluenesulfonamide (PTS) was shown to induce a significant loss of mitochondrial membrane potential in prostate cancer cells. frontiersin.orgnih.gov This disruption is linked to the upregulation of pro-apoptotic Bcl-2 family members, specifically Bak and PUMA (p53 upregulated modulator of apoptosis), which culminates in apoptosis. frontiersin.orgplos.org The accumulation of dysfunctional mitochondria due to disrupted mitophagy can trigger the apoptotic pathway. mdpi.com
Cinnamyl-sulfonamide derivatives modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
mTOR/p70S6K and Akt Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Studies on para-toluenesulfonamide (PTS) revealed that it inhibits the phosphorylation of key components of this pathway, including mTOR, 4E-BP1, and p70S6K, in prostate cancer cells. frontiersin.orgnih.gov This inhibition occurs through both Akt-dependent and Akt-independent mechanisms, depending on the cell line. In PC-3 cells, the effect is Akt-dependent, whereas in DU-145 cells, it is Akt-independent. frontiersin.orgnih.gov
Histone Deacetylase (HDAC) Inhibition: Other derivatives, specifically cinnamoyl sulfonamide hydroxamates, have been identified as potent inhibitors of histone deacetylase (HDAC) enzymes. nih.govnih.gov HDACs play a crucial role in regulating gene expression, and their inhibition is a validated anticancer strategy. nih.govnih.gov By inhibiting HDAC, these compounds can trigger the activation of apoptotic pathways and are considered promising anticancer agents. nih.govnih.gov Dual inhibition of both the PI3K/mTOR and HDAC pathways has been shown to be an effective strategy in hematologic tumors. frontiersin.orgnih.gov
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules. nih.govpsu.eduebi.ac.uk The anticancer activity of para-toluenesulfonamide (PTS) has been linked to the disruption of these crucial signaling platforms. frontiersin.orgnih.gov
Key signaling proteins, including Akt, mTOR, and p70S6K, are associated with lipid rafts in cancer cells. frontiersin.org Treatment with PTS was found to decrease the expression of both the total and the phosphorylated (active) forms of these kinases within the lipid rafts. frontiersin.orgnih.gov The critical role of membrane integrity in this process was highlighted by experiments showing that supplementing the cells with cholesterol, an essential component of lipid rafts, could rescue them from the inhibitory effects of PTS. frontiersin.org This suggests that a key anti-tumor mechanism of these compounds involves the disturbance of lipid raft structure and function, thereby disrupting vital pro-survival signaling pathways. frontiersin.orgnih.gov
Enzyme Inhibition Mechanisms
Enzyme inhibition is a central theme in the biological activity of N-Cinnamyl-p-toluenesulfonamide and its derivatives, encompassing both their anticancer and antimicrobial effects. An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.orgomicsonline.org
The specific enzymes targeted are diverse and context-dependent:
Dihydropteroate Synthase (DHPS): As detailed in the antimicrobial section, competitive inhibition of this bacterial enzyme is the key mechanism for the antibacterial effects of sulfonamides. wikipedia.orgclinicalgate.com
Histone Deacetylases (HDACs): Certain cinnamoyl sulfonamide hydroxamate derivatives function as anticancer agents by inhibiting HDAC enzymes, which alters gene expression and promotes apoptosis. nih.govnih.gov
Actomyosin (B1167339) ATPase: In a study on a related compound, N-benzyl-p-toluenesulfonamide (BTS), specific inhibition of the actomyosin subfragment-1 (S1) ATPase cycle in fast skeletal muscle was observed. BTS was found to primarily inhibit the rate of phosphate (B84403) (Pi) release, a critical step in the muscle contraction cycle. nih.gov This demonstrates that toluenesulfonamide derivatives can target other specific enzymes beyond those typically associated with anticancer or antimicrobial activity.
Table 2: Summary of Enzymes Inhibited by Sulfonamide Derivatives
| Compound Class / Specific Compound | Target Enzyme | Biological Effect | Inhibition Type |
| General Sulfonamides | Dihydropteroate Synthase (DHPS) | Antimicrobial (Bacteriostatic) | Competitive |
| Cinnamoyl Sulfonamide Hydroxamates | Histone Deacetylases (HDACs) | Anticancer | Not specified |
| Para-Toluenesulfonamide (PTS) | mTOR, p70S6K, Akt (kinases) | Anticancer | Functional (Inhibits phosphorylation) |
| N-benzyl-p-toluenesulfonamide (BTS) | Actomyosin Subfragment-1 ATPase | Muscle Relaxation | Not specified |
| This table summarizes findings from various studies on related sulfonamide compounds. frontiersin.orgnih.govwikipedia.orgnih.gov |
Myosin ATPase Inhibition and Muscle Contraction Modulation by Related Sulfonamides
The modulation of muscle contraction through the inhibition of myosin ATPase is a significant area of research for identifying potential therapeutic agents for conditions involving muscle hyper-reactivity or to induce muscle relaxation. While direct and extensive mechanistic studies on this compound are not widely available in the public domain, a closely related aryl sulfonamide, N-Benzyl-p-toluenesulfonamide (BTS), has been the subject of detailed investigation, providing a valuable model for understanding how this class of compounds interacts with the molecular machinery of muscle contraction.
BTS is recognized as a potent and selective inhibitor of skeletal muscle myosin II subfragment 1 (S1) ATPase activity. medchemexpress.comcaymanchem.com It specifically targets the contraction of fast skeletal muscle fibers, with significantly less effect on slow-twitch skeletal muscle or cardiac muscle. caymanchem.comresearchgate.net This specificity suggests a potential for targeted therapeutic applications.
The mechanism of action of BTS involves its direct interaction with the myosin head, thereby interfering with the key steps of the actomyosin ATPase cycle, which is fundamental to muscle contraction. Kinetic analyses have revealed that BTS does not compete with ATP for its binding site on myosin. researchgate.net Instead, its inhibitory effects are multifaceted:
Inhibition of Phosphate (Pi) Release: One of the most critical effects of BTS is the potent inhibition of the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex. nih.gov This step is the primary power-stroke generating step in the cross-bridge cycle. The rate of Pi release is drastically reduced, by over 20-fold in the absence of actin and over 100-fold in its presence, effectively stalling the myosin motor in a weakly-bound pre-power-stroke state. nih.gov
Weakened Actin Affinity: BTS significantly weakens the apparent affinity of the myosin-ADP complex for actin. nih.gov This is demonstrated by an increase in the dissociation constant (Kd) from 7.0 to 29.5 µM. nih.gov By promoting the detachment of myosin from actin, BTS further contributes to the inhibition of force generation.
Slowing of ADP Dissociation: The compound also decreases the rate of ADP dissociation from the myosin subfragment 1 (S1). nih.gov
Collectively, these actions lead to a substantial decrease in the steady-state acto-S1 ATPase rate by approximately 10-fold. nih.gov The suppression of muscle tension is a direct consequence of both the inhibition of Pi release and the reduced affinity of the myosin-ADP complex for actin. nih.gov
The inhibitory concentration (IC₅₀) for BTS on actin- and Ca²⁺-stimulated myosin S1 ATPase is approximately 5 µM. medchemexpress.com In skinned skeletal muscle fibers from rabbits and frogs, BTS reversibly suppresses isometric Ca²⁺-activated tension with IC₅₀ values of about 3 µM and 1 µM, respectively. medchemexpress.com These findings underscore the potent inhibitory effect of this class of sulfonamides on the fundamental process of muscle contraction at the molecular level.
It is important to note that while BTS effectively uncouples electrical stimulation from mechanical contraction, allowing for the study of action potentials without movement interference, it has been observed to also affect neurotransmission at higher concentrations. frontiersin.orgnih.gov
The detailed mechanistic insights gained from studying BTS provide a strong foundation for understanding the potential biological activities of other related sulfonamides, including this compound. The structural similarities suggest that this compound may also function as a myosin ATPase inhibitor, although specific experimental verification is necessary.
Table 1: Mechanistic Effects of N-Benzyl-p-toluenesulfonamide (BTS) on Myosin ATPase and Muscle Contraction
| Parameter | Effect of BTS | Quantitative Data | Reference |
| Myosin ATPase Activity | |||
| Acto-S1 ATPase Rate | Decreases | ~10-fold reduction | nih.gov |
| Ca²⁺-stimulated S1 ATPase | Inhibits | IC₅₀ ≈ 5 µM | medchemexpress.com |
| Actomyosin Interaction | |||
| Affinity of S1.ADP for Actin | Weakens | K_d increases from 7.0 to 29.5 µM | nih.gov |
| ATPase Cycle Kinetics | |||
| P_i Release Rate (in presence of actin) | Decreases | >100-fold reduction | nih.gov |
| S1.ADP Dissociation Rate | Decreases | From 3.9 to 0.8 s⁻¹ | nih.gov |
| Muscle Contraction | |||
| Isometric Tension (Rabbit Skinned Fibers) | Suppresses | IC₅₀ ≈ 3 µM | medchemexpress.com |
| Isometric Tension (Frog Skinned Fibers) | Suppresses | IC₅₀ ≈ 1 µM | medchemexpress.com |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-Cinnamyl-p-toluenesulfonamide and its derivatives has traditionally relied on established methods. However, the future of its synthesis lies in the development of more sustainable and efficient protocols.
Future research will likely focus on:
Catalytic Direct N-Allylation: Exploring direct N-allylation of p-toluenesulfonamide (B41071) with cinnamyl alcohol or its derivatives using nickel(0) complexes or other transition metal catalysts could offer a more atom-economical and environmentally friendly approach. researchgate.net Research into nickel-catalyzed N-allylation of amides and sulfonamides with allylic alcohols under neutral conditions has shown promise, providing a foundation for cleaner synthetic routes. researchgate.net
Aminocatalytic Methods: The use of secondary amines as organocatalysts for the synthesis of related N-sulfinyl imines has demonstrated the potential for milder and more sustainable protocols. orgsyn.org Applying similar aminocatalytic strategies to the synthesis of this compound could reduce the reliance on harsh reagents and simplify purification processes. orgsyn.org
Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control.
Exploration of Undiscovered Reactivity and Transformational Chemistry
The reactivity of this compound is rich and varied, yet there remains significant potential for uncovering new transformations.
Key areas for future exploration include:
Cross-Electrophile Coupling: Investigating the participation of this compound in cross-electrophile coupling reactions could open new avenues for carbon-carbon and carbon-heteroatom bond formation. acs.org
rug.nlresearchgate.net-Rearrangement Reactions: The Ellman sulfinamide enabled rug.nlresearchgate.net-rearrangement reaction has been shown to be effective for a variety of substrates. nih.gov Studying the behavior of this compound and its derivatives in similar rearrangement reactions could lead to the synthesis of novel, highly substituted amine structures. nih.gov
Hydroamination Reactions: Copper-catalyzed hydroamination of N-allenylsulfonamides has been shown to be a viable method for creating new amine derivatives. thieme-connect.de Exploring similar hydroamination reactions with this compound could yield a range of functionalized products. thieme-connect.de
Advanced Applications in Asymmetric Catalysis
The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. This compound and its derivatives are promising candidates for use in asymmetric catalysis.
Future research directions in this area include:
Ligand Development: Designing and synthesizing novel chiral ligands derived from or incorporating the this compound scaffold for use in transition metal-catalyzed asymmetric reactions.
Asymmetric Aminohalogenation: Building upon the established transition metal-catalyzed regioselective and stereoselective aminochlorination of cinnamic esters, future work could focus on developing asymmetric versions of this reaction using chiral catalysts with N,N-dichloro-p-toluenesulfonamide, a related compound. organic-chemistry.org This could provide enantiomerically enriched vicinal haloamine derivatives. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Catalysis: Investigating the activation of imines derived from this compound using chiral N-heterocyclic carbenes could enable a variety of asymmetric transformations. rsc.org
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While the primary focus on this compound has been in synthetic chemistry, its structural motifs are present in molecules with biological activity.
Future research should aim to:
Probe Biological Targets: Synthesizing a library of this compound derivatives and screening them for activity against various biological targets, such as enzymes and receptors. Cinnamic acyl sulfonamide derivatives have been investigated as potential antitubulin agents. researchgate.net
Mechanism of Action Studies: For any biologically active derivatives discovered, detailed mechanistic studies will be crucial to understand how they interact with biological systems at a molecular level. The mechanism of antimicrobial action of related sulfonamides often involves the inhibition of essential metabolic pathways in bacteria. patsnap.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity.
Design and Synthesis of Next-Generation Functional Materials
The unique properties of the sulfonamide group, combined with the versatility of the cinnamyl moiety, make this compound an attractive building block for functional materials.
Potential future applications include:
Q & A
Q. What are the standard synthetic routes for N-Cinnamyl-p-toluenesulfonamide, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution, where cinnamylamine reacts with p-toluenesulfonyl chloride. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Base optimization : Bases like KPO or NaH improve deprotonation of the amine, accelerating sulfonamide formation .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products like disubstituted sulfonamides . Yield optimization requires stoichiometric balancing and inert atmospheres to prevent oxidation of the cinnamyl group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- H/C NMR : Confirm regiochemistry via aromatic proton splitting patterns and sulfonamide NH signals (δ 7–8 ppm) .
- IR spectroscopy : Identify SO asymmetric/symmetric stretches (~1350 cm and ~1150 cm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are critical when handling precursors like p-toluenesulfonyl chloride?
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles prevent skin/eye contact .
- Storage : Keep precursors at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions improve this compound synthesis?
Pd catalysis enables coupling of aryl nonafluorobutanesulfonates with cinnamylamine. Key advancements include:
Q. How can contradictory data on sterically hindered substrates in sulfonamidation be resolved?
For 2,6-disubstituted aryl substrates, alternative strategies include:
- Microwave-assisted synthesis : Accelerates reaction kinetics, overcoming steric barriers .
- Electrophilic activation : Use of Lewis acids (e.g., ZnCl) to polarize sulfonyl groups, facilitating nucleophilic attack . Computational modeling (DFT) can predict steric clashes and guide substrate redesign .
Q. What methodologies assess the hydrolytic stability of this compound under acidic conditions?
- Controlled hydrolysis : Trifluoromethanesulfonic acid (TfOH) in dichloromethane at 25°C cleaves sulfonamides selectively. Electron-deficient derivatives hydrolyze faster than electron-rich ones .
- Kinetic monitoring : HPLC or F NMR tracks degradation products and half-lives .
- Stabilization strategies : Substituents like electron-donating groups on the cinnamyl moiety enhance acid resistance .
Q. What role does computational chemistry play in predicting biological interactions of this compound derivatives?
- Molecular docking : Screens binding affinity to target proteins (e.g., enzymes in inflammation pathways) .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
- DFT studies : Calculate frontier molecular orbitals to predict reactivity in biological systems .
Data Analysis and Optimization
Q. How should researchers address low reproducibility in sulfonamidation yields?
- Parameter screening : Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent ratio) .
- In situ monitoring : ReactIR or Raman spectroscopy detects intermediate formation and reaction completion .
- Purification protocols : Column chromatography with gradient elution (hexane:EtOAc) isolates pure product .
Q. What advanced techniques enable continuous-flow synthesis of this compound?
- Microreactor systems : Enhance heat/mass transfer, reducing reaction time from hours to minutes .
- In-line analytics : UV-Vis or MS integration allows real-time quality control .
- Scalability : Flow chemistry achieves gram-scale production with minimal batch variability .
Applications in Drug Discovery
Q. How is this compound utilized as a scaffold in medicinal chemistry?
- Protease inhibition : The sulfonamide group chelates catalytic residues in enzymes (e.g., carbonic anhydrase) .
- Cinnamyl modifications : Introducing halogens or methoxy groups tunes lipophilicity and target selectivity .
- Biological assays : Radiolabeling (e.g., C) tracks metabolic stability in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
